![molecular formula C26H24BrN5O2 B11517931 2-(7-Bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11517931.png)
2-(7-Bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of benzodiazepines, which are heterocyclic compounds containing a diazepine ring fused with a benzene ring.
- Specifically, this compound features a 1,4-benzodiazepine core with a phenyl group and a hydrazide moiety attached.
- Benzodiazepines are well-known for their central nervous system effects, including sedation, anxiolysis, and muscle relaxation.
- This particular compound likely exhibits similar properties due to its structural similarity to other benzodiazepines.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide some general insights:
- One potential approach involves the condensation of a hydrazide (such as acetohydrazide) with a suitable benzodiazepine precursor.
- The bromination at the 7-position and the dimethylamino group substitution can occur during the synthesis.
- Industrial production methods would likely involve optimization of these steps for scalability and efficiency.
Chemical Reactions Analysis
- Reactions involving this compound may include:
Hydrazide Formation: The reaction between the carbonyl group of the benzodiazepine and hydrazine.
Dimethylamino Group Substitution: The replacement of a hydrogen atom with a dimethylamino group.
- Common reagents include bromine, hydrazine, and dimethylamine.
- Major products would be the fully substituted compound described.
Scientific Research Applications
Medicinal Chemistry: Investigating its potential as an anxiolytic, sedative, or anticonvulsant.
Neurobiology: Studying its interactions with GABA receptors (common targets for benzodiazepines).
Drug Development: Exploring modifications to enhance selectivity or reduce side effects.
Biochemical Assays: Using it as a tool compound to probe biological processes.
Mechanism of Action
- Like other benzodiazepines, it likely enhances GABAergic neurotransmission by binding to GABA-A receptors.
- This binding increases the inhibitory effects of GABA, leading to sedation and anxiolysis.
Comparison with Similar Compounds
- Unfortunately, I don’t have a list of similar compounds for direct comparison. you can explore related benzodiazepines to highlight its uniqueness.
Remember that while I’ve provided a comprehensive overview, specific experimental details and data would require further research
Properties
Molecular Formula |
C26H24BrN5O2 |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C26H24BrN5O2/c1-31(2)21-11-8-18(9-12-21)15-29-30-24(33)17-32-23-13-10-20(27)14-22(23)26(28-16-25(32)34)19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,30,33)/b29-15+ |
InChI Key |
USPPNTSZNLLUEO-WKULSOCRSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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